Cas no 1331269-74-9 (2-(4-chlorophenyl)-1-{3-3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}ethan-1-one)

2-(4-Chlorophenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one is a heterocyclic compound featuring a pyrimidine-linked 1,2,4-oxadiazole core and an azetidine scaffold. Its structural complexity offers potential as an intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. The presence of both chlorophenyl and pyrimidinyl groups may enhance binding affinity in target interactions, while the oxadiazole moiety contributes to metabolic stability. This compound’s well-defined molecular architecture makes it suitable for applications in medicinal chemistry, including kinase inhibition or antimicrobial studies. Its synthetic versatility allows for further derivatization, enabling exploration of structure-activity relationships in drug discovery programs.
2-(4-chlorophenyl)-1-{3-3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}ethan-1-one structure
1331269-74-9 structure
Product name:2-(4-chlorophenyl)-1-{3-3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}ethan-1-one
CAS No:1331269-74-9
MF:C17H14ClN5O2
Molecular Weight:355.778361797333
CID:5797375
PubChem ID:49745398

2-(4-chlorophenyl)-1-{3-3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2-(4-chlorophenyl)-1-{3-3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}ethan-1-one
    • 1331269-74-9
    • 2-(4-chlorophenyl)-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
    • 2-(4-chlorophenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one
    • AKOS024796574
    • 2-(4-chlorophenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
    • F6064-0738
    • インチ: 1S/C17H14ClN5O2/c18-13-4-2-11(3-5-13)8-14(24)23-9-12(10-23)17-21-16(22-25-17)15-19-6-1-7-20-15/h1-7,12H,8-10H2
    • InChIKey: VYCHHEAPQONJGT-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CC(N1CC(C2=NC(C3N=CC=CN=3)=NO2)C1)=O

計算された属性

  • 精确分子量: 355.0836024g/mol
  • 同位素质量: 355.0836024g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 462
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 85Ų

2-(4-chlorophenyl)-1-{3-3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6064-0738-1mg
2-(4-chlorophenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one
1331269-74-9
1mg
$54.0 2023-09-09
Life Chemicals
F6064-0738-75mg
2-(4-chlorophenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one
1331269-74-9
75mg
$208.0 2023-09-09
Life Chemicals
F6064-0738-10μmol
2-(4-chlorophenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one
1331269-74-9
10μmol
$69.0 2023-09-09
Life Chemicals
F6064-0738-25mg
2-(4-chlorophenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one
1331269-74-9
25mg
$109.0 2023-09-09
Life Chemicals
F6064-0738-20μmol
2-(4-chlorophenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one
1331269-74-9
20μmol
$79.0 2023-09-09
Life Chemicals
F6064-0738-3mg
2-(4-chlorophenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one
1331269-74-9
3mg
$63.0 2023-09-09
Life Chemicals
F6064-0738-50mg
2-(4-chlorophenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one
1331269-74-9
50mg
$160.0 2023-09-09
Life Chemicals
F6064-0738-10mg
2-(4-chlorophenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one
1331269-74-9
10mg
$79.0 2023-09-09
Life Chemicals
F6064-0738-30mg
2-(4-chlorophenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one
1331269-74-9
30mg
$119.0 2023-09-09
Life Chemicals
F6064-0738-5μmol
2-(4-chlorophenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one
1331269-74-9
5μmol
$63.0 2023-09-09

2-(4-chlorophenyl)-1-{3-3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}ethan-1-one 関連文献

2-(4-chlorophenyl)-1-{3-3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}ethan-1-oneに関する追加情報

Comprehensive Analysis of 2-(4-chlorophenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one (CAS No. 1331269-74-9)

The compound 2-(4-chlorophenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one, identified by its CAS No. 1331269-74-9, is a structurally complex molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique combination of a pyrimidine ring, 1,2,4-oxadiazole moiety, and azetidine scaffold makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a kinase inhibitor or G-protein-coupled receptor (GPCR) modulator, given its structural similarity to known bioactive compounds.

In recent years, the demand for heterocyclic compounds like this one has surged, driven by the growing need for novel small-molecule therapeutics. The 1,2,4-oxadiazole group, in particular, is a hotspot in drug discovery due to its metabolic stability and ability to mimic peptide bonds. This compound's 4-chlorophenyl substituent further enhances its lipophilicity, potentially improving membrane permeability—a critical factor in drug bioavailability. These attributes align with current trends in precision medicine and targeted drug delivery, topics frequently searched in academic and industry circles.

Synthetic routes to CAS 1331269-74-9 often involve cycloaddition reactions to form the 1,2,4-oxadiazole core, followed by N-alkylation to introduce the azetidine ring. Recent publications highlight its potential in cancer immunotherapy, as similar structures have shown activity against PD-1/PD-L1 pathways. This connection to immune checkpoint inhibitors—a trending topic in oncology—makes the compound relevant to cutting-edge research. Additionally, its pyrimidinyl component resonates with searches for nucleic acid analogs and antiviral agents, reflecting broader interest in infectious disease therapeutics.

From a structure-activity relationship (SAR) perspective, the compound's azetidine-1,2,4-oxadiazole linkage offers conformational rigidity that may enhance target binding specificity. Computational studies suggest its potential as a allosteric modulator, another hot topic in drug design forums. Notably, the chlorophenyl group could contribute to π-stacking interactions with aromatic residues in enzyme active sites, a feature often queried in molecular docking discussions. These characteristics position it as a valuable scaffold for fragment-based drug discovery—a methodology gaining traction in pharmaceutical R&D.

Environmental and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling of this compound remains an active area of investigation. Given the increasing regulatory focus on green chemistry, researchers are exploring sustainable synthetic approaches to such N-heterocycles. The compound's biodegradability and ecotoxicological impact are subjects of emerging interest, mirroring search trends toward environmentally benign pharmaceuticals. Its potential applications extend beyond medicine to agrochemicals, where similar structures act as plant growth regulators—a niche but growing field.

In analytical chemistry, 1331269-74-9 presents challenges for chromatographic separation due to its polar oxadiazole and basic azetidine functionalities. Recent advancements in UHPLC-MS techniques have improved its detection, addressing a common pain point in impurity profiling. The compound's spectroscopic fingerprints (particularly NMR and HRMS data) are frequently requested in chemical databases, underscoring its research utility. Such analytical data is crucial for patent applications and quality control—topics with high search volume in IP and manufacturing sectors.

The future trajectory of 2-(4-chlorophenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one research will likely focus on structure optimization and target identification. With AI-driven drug discovery becoming mainstream, this compound's molecular features make it an ideal candidate for machine learning-based virtual screening campaigns. Its relevance to undruggable targets and protein-protein interactions aligns with the most pressing challenges in modern therapeutics, ensuring sustained scientific and commercial interest in this versatile molecule.

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